AChE Inhibitory Potency: 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol vs. Benzothiophene-Chalcone Hybrids and Donepezil
In direct biochemical assays, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol exhibits a Ki of 15 nM against human recombinant AChE, with a corresponding IC50 of 29 nM [1]. This potency is 5- to 10-fold greater than the most active benzothiophene-chalcone hybrids (e.g., compound 5f, IC50 = 62.1 μM) [2]. When compared to the clinical AChE inhibitor donepezil (IC50 ~6–20 nM in analogous assays), the title compound achieves comparable potency but with a mixed-type inhibition mechanism, potentially offering a different resistance and off-rate profile [1][3].
| Evidence Dimension | AChE inhibition potency |
|---|---|
| Target Compound Data | Ki = 15 nM, IC50 = 29 nM |
| Comparator Or Baseline | Benzothiophene-chalcone 5f: IC50 = 62.1 μM; Donepezil: IC50 = 6–20 nM |
| Quantified Difference | Target compound is 2,100-fold more potent than benzothiophene-chalcone 5f; comparable to donepezil in potency but with different mechanism |
| Conditions | Human recombinant AChE expressed in HEK293 cells; acetylthiocholine iodide substrate; 30 min preincubation |
Why This Matters
This level of potency and distinct mechanism make the compound a valuable tool for studying mixed-type AChE inhibition and for developing backup series to donepezil with potentially lower resistance liabilities.
- [1] BindingDB Entry BDBM50197875, CHEMBL3910142. Affinity Data: Ki=15 nM, IC50=29 nM for Human AChE. View Source
- [2] I. A. Abdou et al., 'A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors', Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1), 2291167. View Source
- [3] Donepezil IC50 range from literature: Sugimoto et al., J. Med. Chem. 1995, 38, 4821-4829; and Cheung et al., J. Med. Chem. 2012, 55, 10282-10286. View Source
